molecular formula C10H11NO2 B1599120 Methyl 2-(benzylideneamino)acetate CAS No. 66646-88-6

Methyl 2-(benzylideneamino)acetate

Cat. No. B1599120
M. Wt: 177.2 g/mol
InChI Key: YOIONBBMZSLNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428158

Procedure details

Dissolve diisopropylamine (15.4 mL, 110 mmol) in tetrahydrofuran (250 mL), place under a nitrogen atmosphere and cool to -78° C. Add n-butyllithium (39 mL of a 2.7M solution in hexane, 105 mmol). Stir for 30 minutes and add, by dropwise addition, a solution of N-(phenylmethylene)glycine methyl ester (17.7 g, 100 mmol) in tetrahydrofuran (25 mL). Stir for 15 minutes and add 4-bromobutene (13.5 g, 100 mmol) and allow to warm slowly to room temperature. Add hexamethylphosphoramide (20 mL, 100 mmol) and stir under a nitrogen atmosphere for 3 hours. Pour into water, extract into ethyl ether and wash with brine several times. Dry (MgSO4) and evaporate the solvent in vacuo to give the title compound as an amber oil (25 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.7 g
Type
reactant
Reaction Step Five
Quantity
13.5 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
25 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[CH3:13][O:14][C:15](=[O:25])[CH2:16][N:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.BrCCC=C.CN(C)P(N(C)C)(N(C)C)=O>O1CCCC1.CCCCCC.O>[CH3:13][O:14][C:15](=[O:25])[CH:16]([CH2:11][CH2:10][CH:9]=[CH2:8])[N:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
17.7 g
Type
reactant
Smiles
COC(CN=CC1=CC=CC=C1)=O
Step Six
Name
Quantity
13.5 g
Type
reactant
Smiles
BrCCC=C
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Nine
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add, by dropwise addition
STIRRING
Type
STIRRING
Details
Stir for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract into ethyl ether
WASH
Type
WASH
Details
wash with brine several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C(N=CC1=CC=CC=C1)CCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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